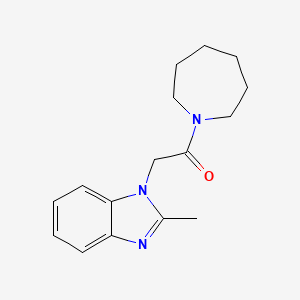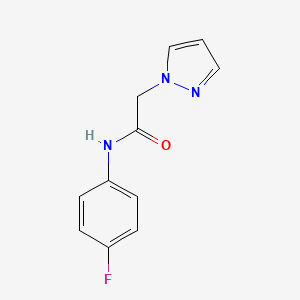![molecular formula C12H15N5O B7460318 N-[3-(aminomethyl)phenyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7460318.png)
N-[3-(aminomethyl)phenyl]-2-(1,2,4-triazol-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(aminomethyl)phenyl]-2-(1,2,4-triazol-1-yl)propanamide, commonly known as AMPTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. AMPTP belongs to the class of triazole-based compounds that possess antifungal, antibacterial, and anticancer properties.
Mecanismo De Acción
AMPTP exerts its anticancer effects by inhibiting the activity of the enzyme phenylethanolamine N-methyltransferase (PNMT), which is involved in the biosynthesis of adrenaline and noradrenaline. By inhibiting PNMT, AMPTP can reduce the levels of these neurotransmitters, leading to the inhibition of cancer cell growth. AMPTP also possesses antifungal and antibacterial properties by disrupting the cell membrane of these microorganisms.
Biochemical and Physiological Effects:
AMPTP has been shown to have a variety of biochemical and physiological effects. Studies have shown that AMPTP can induce apoptosis, or programmed cell death, in cancer cells. AMPTP has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer. In addition, AMPTP has been shown to reduce the levels of inflammatory cytokines, which are involved in the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AMPTP has several advantages for lab experiments, including its stability and ease of synthesis. However, there are also some limitations to its use, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of AMPTP, including its potential use as a therapeutic agent for various diseases, including cancer, fungal infections, and bacterial infections. Further studies are needed to determine the optimal dosage and administration of AMPTP for these applications. In addition, the development of new derivatives of AMPTP may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Conclusion:
In conclusion, AMPTP is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. AMPTP possesses anticancer, antifungal, and antibacterial properties and has been shown to have a variety of biochemical and physiological effects. While there are some limitations to its use, AMPTP has several advantages for lab experiments, including its stability and ease of synthesis. Future studies will continue to explore the potential applications of AMPTP in the treatment of various diseases.
Métodos De Síntesis
AMPTP can be synthesized using a variety of methods, including the reaction of 1,3-dibromo-2-propanol with 3-aminomethylphenylboronic acid in the presence of palladium catalysts. Another method involves the reaction of 3-aminomethylphenylboronic acid with 1,2,4-triazole-1-carboxylic acid in the presence of a coupling agent, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).
Aplicaciones Científicas De Investigación
AMPTP has been extensively studied for its potential therapeutic applications, including its anticancer properties. Studies have shown that AMPTP can inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. AMPTP has also been shown to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
N-[3-(aminomethyl)phenyl]-2-(1,2,4-triazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-9(17-8-14-7-15-17)12(18)16-11-4-2-3-10(5-11)6-13/h2-5,7-9H,6,13H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHHFDMMIFRWRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)CN)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(aminomethyl)phenyl]-2-(1,2,4-triazol-1-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cycloheptyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7460259.png)
![2-Methyl-1-[4-(5-nitropyridin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7460261.png)
![2-[4-[(3-Nitropyridin-2-yl)amino]piperidin-1-yl]acetamide](/img/structure/B7460273.png)

![1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole](/img/structure/B7460285.png)


![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide](/img/structure/B7460300.png)

![2-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)ethan-1-ol](/img/structure/B7460323.png)

![Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate](/img/structure/B7460329.png)